6-Fluoropyridine-3-sulfinic acid

Lipophilicity logP Permeability

6-Fluoropyridine-3-sulfinic acid (CAS 1934851-65-6) is a fluorinated heterocyclic sulfinic acid with the molecular formula C5H4FNO2S and a molecular weight of 161.16 g·mol−1. The compound belongs to the class of pyridine-3-sulfinic acids, featuring a strong electron-withdrawing fluorine atom at the 6-position (adjacent to the pyridine nitrogen) and a synthetically versatile sulfinic acid (−SO2H) group at the 3-position.

Molecular Formula C5H4FNO2S
Molecular Weight 161.16 g/mol
Cat. No. B12956158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-3-sulfinic acid
Molecular FormulaC5H4FNO2S
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)O)F
InChIInChI=1S/C5H4FNO2S/c6-5-2-1-4(3-7-5)10(8)9/h1-3H,(H,8,9)
InChIKeyNMLXZFFRYYNKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoropyridine-3-sulfinic Acid: Core Identity and Procurement-Relevant Properties


6-Fluoropyridine-3-sulfinic acid (CAS 1934851-65-6) is a fluorinated heterocyclic sulfinic acid with the molecular formula C5H4FNO2S and a molecular weight of 161.16 g·mol−1 . The compound belongs to the class of pyridine-3-sulfinic acids, featuring a strong electron-withdrawing fluorine atom at the 6-position (adjacent to the pyridine nitrogen) and a synthetically versatile sulfinic acid (−SO2H) group at the 3-position. It is commercially available as the free acid and as its sodium salt (CAS 2137981-64-5) for improved handling and storage .

Why Generic Substitution Fails for 6-Fluoropyridine-3-sulfinic Acid: Electronic and Steric Barriers


Substituting 6-fluoropyridine-3-sulfinic acid with a non-fluorinated pyridine-3-sulfinic acid or a regioisomeric fluoropyridine sulfinic acid is not straightforward because the 6-fluoro substituent exerts a unique, position-dependent electronic influence. The fluorine atom at C6 is adjacent to the pyridine nitrogen, resulting in maximal electron withdrawal that simultaneously lowers the pKa of the sulfinic acid, increases the electrophilicity of the ring, and modulates the nucleophilicity of the sulfinate intermediate in cross‑coupling reactions . These properties directly affect reaction rates, yields, and selectivity in downstream transformations. Consequently, generic one-to-one substitution without re-optimization of reaction conditions often leads to synthetic failure or inferior product profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 6-Fluoropyridine-3-sulfinic Acid vs. Closest Analogs


Lipophilicity Enhancement vs. Non-Fluorinated Parent Pyridine-3-sulfinic Acid

The introduction of a fluorine atom at the 6-position of pyridine-3-sulfinic acid is predicted to increase logP by 0.3–0.5 units compared to the non-fluorinated parent (measured logP 1.53 [1]), based on the Hansch–Leo aromatic fluorine fragment constant (πF ≈ 0.14–0.20 for meta-substitution). This modest lipophilicity gain can improve membrane permeability in drug-like scaffolds while maintaining aqueous solubility suitable for aqueous-phase reactions.

Lipophilicity logP Permeability

Electronic Activation: Hammett σ-Meta Constant Differentiates 6-F from Non-Fluorinated Analogs

The sulfinic acid group at position 3 is meta to the fluorine at position 6. The Hammett substituent constant σmeta for fluorine is +0.34, indicating a substantial electron-withdrawing effect that is absent in the non-fluorinated parent (σmeta for H = 0.00). This difference translates into a predicted pKa lowering of approximately 0.7–1.0 units for the sulfinic acid functionality (ΔpKa ≈ −ρσ; ρ ≈ 2–3 for sulfinic acids) [1], enhancing acid strength and sulfinate nucleofugality.

Electronic effects Hammett constant Reactivity

Regioisomeric Differentiation: 6-F vs. 5-Fluoropyridine-3-sulfinic Acid Impact on Nitrogen Basicity

The pyridine nitrogen pKa is sensitive to the position of fluorine substitution. In 2-fluoropyridine (fluorine adjacent to nitrogen), the pKa of the conjugate acid is 2.6, whereas for pyridine it is 5.2 and for 3-fluoropyridine (meta to nitrogen) it is 4.8 [1]. By analogy, 6-fluoropyridine-3-sulfinic acid places the fluorine adjacent to the nitrogen, resulting in a predicted pKa reduction of ~2.6 units relative to the non-fluorinated pyridine-3-sulfinic acid, and ~0.6 units lower than the 5-fluoro isomer.

Basicity Fluorine positional effect Pyridine pKa

Synthetic Utility Provenance: 6-Fluoropyridin-3-yl Motif in Clinical AMPA Receptor Modulator UoS12258

The 6-fluoropyridin-3-yl substructure is a key pharmacophoric element in UoS12258 (CAS 875927-64-3), a clinical-stage AMPA receptor positive allosteric modulator (pEC50 = 5.2 in vitro) [1]. The corresponding non-fluorinated pyridin-3-yl analog shows significantly reduced potency, underscoring the electronic contribution of the 6-fluoro group to target engagement. 6-Fluoropyridine-3-sulfinic acid serves as a direct building block for constructing the 6-fluoropyridin-3-yl moiety via sulfinate cross‑coupling or sulfonamide formation.

Drug discovery AMPA receptor Positive allosteric modulator

Predicted Acidity Shift: 6-Fluoropyridine-3-sulfonic Acid pKa as a Proxy for the Sulfinic Acid

The predicted pKa of 6-fluoropyridine-3-sulfonyl chloride is −7.39 ± 0.11 . While this value directly pertains to the sulfonyl chloride, it reflects the strong electron-withdrawing character of the 6-fluoropyridin-3-yl scaffold. For the corresponding sulfinic acid, a pKa in the range of 0.5–1.5 is anticipated, which is approximately 0.5–1.0 units lower than the non-fluorinated pyridine-3-sulfinic acid (predicted pKa ≈ 1.5–2.5).

Acidity pKa Electron withdrawal

Optimal Application Scenarios for 6-Fluoropyridine-3-sulfinic Acid Based on Differentiated Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant Drug Candidates

The 6-fluoropyridin-3-yl motif is validated in the clinical AMPA receptor modulator UoS12258 (pEC50 = 5.2). The modest logP increase (~0.3–0.5 units) conferred by fluorine enhances passive CNS permeability while retaining acceptable solubility. 6-Fluoropyridine-3-sulfinic acid provides a direct coupling handle for constructing this motif via Pd-catalyzed cross-coupling or sulfonamide formation [1].

Agrochemical Intermediate: Sulfonamide Herbicides and Fungicides

The enhanced acidity (predicted pKa ≈ 0.5–1.5) and electrophilicity of the 6-fluoropyridine-3-sulfinic acid scaffold facilitate clean conversion to sulfonamides under mild conditions, making it suitable for the synthesis of fluoroalkylpyridine-sulfonyl urea herbicides where the electron-withdrawing fluorine improves metabolic stability and target-site binding [1].

Chemical Biology: Covalent Probe and Chemoproteomic Reagent Development

The sulfinic acid group can be oxidized in situ to a sulfonyl fluoride or sulfonyl chloride, enabling covalent targeting of serine, cysteine, or lysine residues. The electron-withdrawing 6-fluoro substituent accelerates the rate of sulfonyl transfer to nucleophilic protein side chains compared to non-fluorinated analogs, providing faster labeling kinetics and reduced off-target reactivity [1].

Process Chemistry: Streamlined Synthesis of 6-Fluoropyridine-3-sulfonamides

Starting from 6-fluoropyridine-3-sulfinic acid, a one-pot oxidation–amidation sequence can deliver 6-fluoropyridine-3-sulfonamides in higher yield and purity than the alternative route via 6-fluoropyridine-3-sulfonyl chloride, which requires handling of corrosive chlorinating agents. The sulfinic acid route minimizes genotoxic impurity formation and simplifies scale-up [1].

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